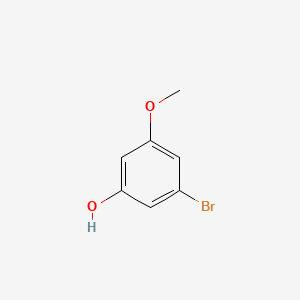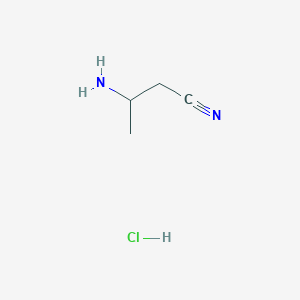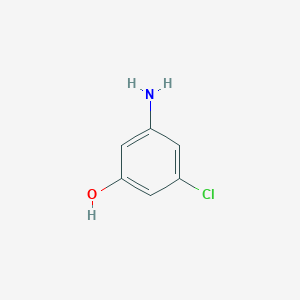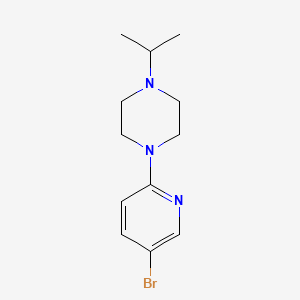![molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" is a molecule that features a pyrazole ring, a common motif in medicinal chemistry due to its relevance in drug design. Pyrazoles are known for their diverse pharmacological activities, and the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can construct densely functionalized pyrazoles . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis. Another relevant synthesis method involves the one-pot reaction of carboxylic acids with thionyl chloride and amines or pyrazoles, which could be a starting point for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring. The substitution pattern on the pyrazole ring, such as the trifluoromethyl group, can significantly influence the compound's electronic properties and conformation . The molecular structure analysis would focus on the electronic distribution, potential tautomeric forms, and the steric impact of substituents on the pyrazole core.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions. For instance, reactions with nucleophiles like methanol or p-toluidine can lead to the formation of acyclic or heterocyclic compounds . The trifluoromethyl group in the compound of interest could influence its reactivity, potentially leading to unique reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The compound's lipophilicity, influenced by the methyl and trifluoromethyl substituents, would be crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties .
Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
Research by Titi et al. (2020) focused on synthesizing and characterizing pyrazole derivatives, revealing their potential antitumor, antifungal, and antibacterial properties. The study involved the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to the synthesis of compounds with significant biological activity. The structural identification was achieved through various spectroscopic methods and X-ray crystallography, providing insights into the geometric parameters and theoretical physical and chemical properties of these compounds (Titi et al., 2020).
Catalysis and Polymerization
Matiwane et al. (2020) explored the use of pyrazolyl compounds in catalysis, specifically for the copolymerization of CO2 and cyclohexene oxide. The study demonstrated that zinc(II) carboxylate complexes derived from pyrazolyl compounds are effective catalysts in forming poly(cyclohexene carbonate) under certain conditions, highlighting the potential of these compounds in sustainable polymer production (Matiwane et al., 2020).
Antimicrobial and Antifungal Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial and antifungal activities. The reaction of specific pyrazole compounds with other reagents led to the formation of products that were tested against various microbial strains. The study provided valuable data on the antimicrobial efficacy of these derivatives, contributing to the development of new antimicrobial agents (Holla et al., 2006).
Molecular Structure and Reactivity
Research by Szlachcic et al. (2020) delved into the molecular structure and reactivity of pyrazole derivatives, particularly focusing on their cyclization processes. The study combined X-ray diffraction measurements and DFT calculations to understand the impact of intramolecular hydrogen bonding on the reactivity of these compounds, offering insights into alternative synthesis methods (Szlachcic et al., 2020).
Antimicrobial Activity and Molecular Docking
Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives and assessed their antimicrobial activities. The study also included in silico molecular docking to evaluate the binding affinity of these compounds to bacterial enzymes, providing a comprehensive approach to understanding their antimicrobial potential (Bhat et al., 2016).
Future Directions
“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
properties
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCPRSVJPVCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598871 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
CAS RN |
1006348-75-9 |
Source


|
| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

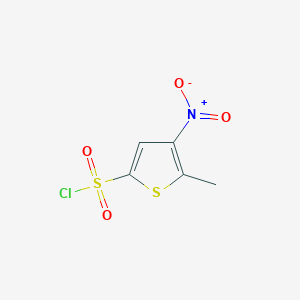
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
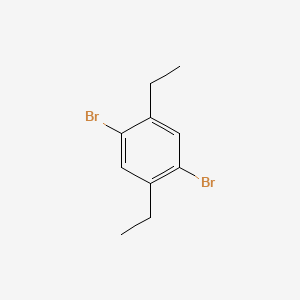
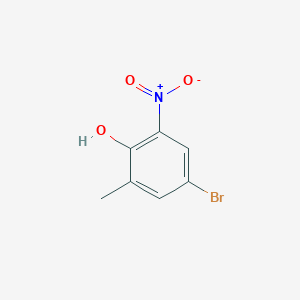

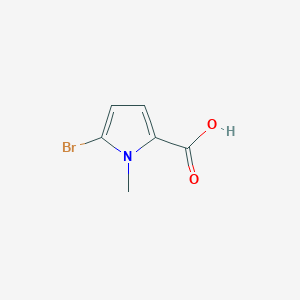

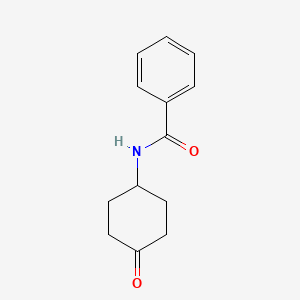
![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
